5-Amino-3-fluoro-2-phenylpyridine
Description
5-Amino-3-fluoro-2-phenylpyridine is a fluorinated pyridine derivative characterized by a phenyl group at position 2, a fluorine atom at position 3, and an amino group at position 5. The fluorine atom enhances metabolic stability and bioavailability, while the amino and phenyl groups contribute to intermolecular interactions, making it a versatile scaffold for drug discovery .
Properties
Molecular Formula |
C11H9FN2 |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
5-fluoro-6-phenylpyridin-3-amine |
InChI |
InChI=1S/C11H9FN2/c12-10-6-9(13)7-14-11(10)8-4-2-1-3-5-8/h1-7H,13H2 |
InChI Key |
BRNKHEWLTZIKHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)N)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Amino-3-fluoro-2-phenylpyridine typically involves:
- Introduction of the amino group at position 5 of the pyridine ring.
- Incorporation of a fluorine atom at position 3.
- Installation of a phenyl substituent at position 2.
Key synthetic challenges include selective substitution on the pyridine ring and avoidance of by-products. The literature reveals two main approaches:
Preparation from Halogenated Fluoropyridines via Amination and Reduction
A Chinese patent (CN105669539A) describes an efficient two-step industrially viable method for preparing amino-fluoropyridine derivatives closely related to 5-Amino-3-fluoro-2-phenylpyridine, focusing on 2-amino-3-fluoropyridine derivatives but adaptable for 5-amino derivatives.
Step 1: Amination of 2,3-Difluoro-5-chloropyridine
- React 2,3-difluoro-5-chloropyridine with aqueous ammonia under sealed conditions at 120–140 °C for 20–24 hours.
- The nucleophilic substitution replaces chlorine with an amino group to yield 2-amino-3-fluoro-5-chloropyridine.
- Yields reported are around 84–85% with simple filtration and extraction workup.
- No expensive catalysts or harsh reagents are used, making the process environmentally friendly and suitable for scale-up.
Step 2: Reduction and Phenylation
- The intermediate amino-fluorochloropyridine can undergo palladium-catalyzed Suzuki–Miyaura cross-coupling with phenylboronic acid derivatives to introduce the phenyl group at position 2.
- Hydrogenation or reduction steps follow to finalize the amino substitution if required.
| Reaction Parameter | Condition/Value | Outcome/Yield |
|---|---|---|
| Starting material | 2,3-Difluoro-5-chloropyridine | 100 g (0.669 mol) |
| Ammonia (aqueous) | 0.75–1.5 L (5.35–10.7 mol) | Amination at 120–140 °C |
| Reaction time | 20–24 hours | Amino substitution |
| Product | 2-Amino-3-fluoro-5-chloropyridine | 82.65–83.61 g |
| Yield | 84.34–85.32% | High yield |
Amination and Final Functionalization
After phenylation, nucleophilic substitution reactions introduce the amino group at the 5-position. Amidation reactions using coupling reagents such as O-(1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) facilitate the formation of the amino group with high yields.
- Amination is typically conducted in dichloromethane at room temperature for 8 hours.
- Workup includes aqueous extraction, drying, and chromatographic purification to isolate the final 5-amino-3-fluoro-2-phenylpyridine.
Alternative Synthetic Route: From 5-Fluoronicotinamide
A synthesis of 3-amino-5-fluoropyridine, a closely related compound, is reported using bromine and sodium hydroxide in water to convert 5-fluoronicotinamide to the amino-fluoropyridine derivative.
- Sodium hydroxide solution is prepared and bromine is added dropwise at 8 °C.
- 5-Fluoronicotinamide is added, stirred at 25 °C, then heated to 85 °C for 2 hours.
- After cooling, additional sodium hydroxide is added, and the solid product is filtered and dried.
- Yield reported is 87.2%.
This method may be adapted for the synthesis of 5-amino-3-fluoro-2-phenylpyridine by subsequent phenylation steps.
| Step | Condition | Outcome |
|---|---|---|
| Bromine addition | 8 °C, dropwise | Formation of bromine solution |
| Reaction with 5-fluoronicotinamide | 25 °C for 2 h, then 85 °C for 2 h | Amination reaction |
| Workup | Filtration and vacuum drying | Yellow solid product |
| Yield | 87.2% | High yield |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amination of 2,3-difluoro-5-chloropyridine | 2,3-Difluoro-5-chloropyridine + NH3(aq) | 120–140 °C, 20–24 h, sealed autoclave | 84–85 | Simple, scalable, no precious metals |
| Suzuki–Miyaura Coupling | Halogenated pyridine + phenylboronic acid | Pd(OAc)2, PPh3, K2CO3, MeCN/MeOH, 50 °C, 6 h | High | Efficient phenylation, mild conditions |
| Amination via Amidation | Phenylated pyridine intermediate + amine | HBTU, CH2Cl2, RT, 8 h | High | High yield, requires chromatographic purification |
| Bromine/Sodium Hydroxide Route | 5-Fluoronicotinamide + Br2 + NaOH | 8–85 °C, aqueous, 4 h total | 87.2 | Alternative, involves halogenation step |
Research Outcomes and Analytical Data
- The amination and fluorination steps yield high purity intermediates with minimal by-products.
- Suzuki–Miyaura coupling provides a versatile and efficient route to install the phenyl group with yields typically above 80%.
- Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography confirm the structures and purity of synthesized compounds.
- The overall synthetic routes are environmentally friendly, economically feasible, and suitable for scale-up.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-fluoro-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-fluoro-2-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a radiolabeled imaging agent due to the presence of the fluorine atom.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-fluoro-2-phenylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Structural Insights :
- Phenyl Group : The 2-phenyl group in the target compound enhances π-π stacking interactions, critical for binding to aromatic residues in enzyme active sites .
- Electron-Withdrawing Groups: The trifluoromethyl (CF₃) and nitro (NO₂) groups in analogs increase electrophilicity, impacting reactivity and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
